molecular formula C8H13F4N B14364270 1-(2,2,3,3-Tetrafluoropropyl)piperidine CAS No. 91461-54-0

1-(2,2,3,3-Tetrafluoropropyl)piperidine

Cat. No.: B14364270
CAS No.: 91461-54-0
M. Wt: 199.19 g/mol
InChI Key: DLKGURKCVWMIKY-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)piperidine is an organic compound with the molecular formula C8H13F4N. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of four fluorine atoms in the propyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated propyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)piperidine stands out due to its piperidine ring structure combined with a highly fluorinated propyl group. This unique combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

91461-54-0

Molecular Formula

C8H13F4N

Molecular Weight

199.19 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)piperidine

InChI

InChI=1S/C8H13F4N/c9-7(10)8(11,12)6-13-4-2-1-3-5-13/h7H,1-6H2

InChI Key

DLKGURKCVWMIKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C(F)F)(F)F

Origin of Product

United States

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